An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorophenethyl Isocyanate
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorophenethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 4-fluorophenethyl isocyanate is limited in publicly available literature. Therefore, this guide provides information based on the general chemical properties and reactivity of isocyanates, supplemented with available data for the target compound and closely related analogs. The experimental protocols described are generalized procedures that may require optimization for specific applications.
Chemical Properties
4-Fluorophenethyl isocyanate is an organic compound containing a reactive isocyanate group attached to a 4-fluorophenethyl backbone. The presence of the fluorine atom can influence the molecule's polarity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | Supplier Data |
| Molecular Weight | 165.16 g/mol | Calculated |
| CAS Number | 1949-31-1 | Supplier Data |
| Appearance | Colorless to light yellow liquid (predicted) | General knowledge of isocyanates |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., THF, DCM, toluene). | General knowledge of isocyanates |
Reactivity
The reactivity of 4-fluorophenethyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily reacts with a wide range of nucleophiles.
Reactivity with Nucleophiles
Isocyanates are susceptible to nucleophilic attack, leading to the formation of various functional groups. The general order of reactivity with common nucleophiles is:
Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols
Reaction with Amines: 4-Fluorophenethyl isocyanate reacts exothermically with primary and secondary amines to form substituted ureas. This reaction is typically fast and proceeds to high yield.
Reaction with Alcohols: In the presence of a catalyst (e.g., a tertiary amine or a tin compound), 4-fluorophenethyl isocyanate reacts with alcohols to form carbamates (urethanes). The reaction rate is generally slower than with amines.
Reaction with Water (Hydrolysis): 4-Fluorophenethyl isocyanate is sensitive to moisture. It reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce 4-fluorophenethylamine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and reactions of 4-fluorophenethyl isocyanate.
Synthesis of 4-Fluorophenethyl Isocyanate via Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting a carboxylic acid to an isocyanate.[1][2][3][4][5]
Step 1: Synthesis of 4-Fluorophenylacetyl Azide
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To a solution of 4-fluorophenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF) at 0 °C, add triethylamine (1.1 equivalents).
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Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
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Stir the mixture for 30 minutes at 0 °C.
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Add a solution of sodium azide (1.5 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.
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Continue stirring for 1-2 hours at room temperature.
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Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
Step 2: Curtius Rearrangement to 4-Fluorophenethyl Isocyanate
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Dissolve the crude 4-fluorophenylacetyl azide in a high-boiling, inert solvent (e.g., toluene, diphenyl ether).
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Heat the solution gently under an inert atmosphere (e.g., nitrogen). The rearrangement typically occurs between 80-100 °C, accompanied by the evolution of nitrogen gas.
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Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
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Once the reaction is complete, the isocyanate can be purified by vacuum distillation.
Reaction with an Amine: Synthesis of N-(4-Fluorophenethyl)-N'-butylurea
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Dissolve 4-fluorophenethyl isocyanate (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of n-butylamine (1 equivalent) in the same solvent to the cooled isocyanate solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak).
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If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
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If no precipitate forms, remove the solvent under reduced pressure.
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The crude urea can be purified by recrystallization or column chromatography.
Reaction with an Alcohol: Synthesis of Ethyl N-(4-Fluorophenethyl)carbamate
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Dissolve 4-fluorophenethyl isocyanate (1 equivalent) in dry toluene under an inert atmosphere.
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Add anhydrous ethanol (1.1 equivalents) to the solution.
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Add a catalytic amount of a tertiary amine (e.g., triethylamine, 1-2 mol%) or dibutyltin dilaurate.
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Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the reaction by TLC or IR spectroscopy.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the solution with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude carbamate, which can be purified by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways of 4-fluorophenethyl isocyanate.
